2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step reactionsThe chromene structure is then synthesized and coupled with the pyrazole derivative under specific conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring play crucial roles in its biological activity, influencing its binding affinity and selectivity towards target proteins. The compound can modulate various signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a similar trifluoromethylated structure.
Trifluoromethylpyridine Derivatives: Used in agrochemicals and pharmaceuticals.
Uniqueness
The uniqueness of 2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its combination of structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the pyrazole and chromene structures contribute to its versatility in various applications .
Properties
Molecular Formula |
C15H13F3N4O2 |
---|---|
Molecular Weight |
338.28 g/mol |
IUPAC Name |
2-amino-4-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C15H13F3N4O2/c1-22-6-8(13(21-22)15(16,17)18)11-7(5-19)14(20)24-10-4-2-3-9(23)12(10)11/h6,11H,2-4,20H2,1H3 |
InChI Key |
GVFJTSLOBATLIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
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